molecular formula C16H12F2N2O2S B2835443 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide CAS No. 922393-25-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

Cat. No. B2835443
CAS RN: 922393-25-7
M. Wt: 334.34
InChI Key: BSXHYKJUBFCTAM-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DFBT" and is a cyclopropane carboxamide derivative. In

Scientific Research Applications

Synthesis and Characterization

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide, belonging to a class of thiazole-based heterocyclic amides, has been synthesized and explored for its potential in various scientific applications. The compound has been characterized through elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, and its molecular and electronic structures have been further investigated using X-ray diffraction and density functional theory (DFT) modeling. The presence of noncovalent interactions and various molecular properties have been analyzed through natural bond orbital, molecular electrostatic potential, and second-order nonlinear optical and thermodynamic property analyses (Cakmak et al., 2022).

Antimicrobial Activity

A significant aspect of the research on this compound involves its antimicrobial activity. The compound has demonstrated good antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity suggests the compound's potential for further pharmacological and medical applications, warranting more in-depth studies to explore its full capabilities (Cakmak et al., 2022).

Potential in Organic Electronics

Further research into similar furan and thiazole-based compounds has revealed their utility in the field of organic electronics. For instance, new monomers designed via a donor–acceptor–donor approach, incorporating furan and benzochalcogenodiazole units, have been synthesized and electrochemically polymerized. These polymers exhibit low oxidation potentials, red shifts in absorption spectra, and significant intramolecular charge transfer properties, making them suitable for applications in organic electronics, particularly as multicolored electrochromic materials with low band gaps (İçli-Özkut et al., 2013).

Anticancer Activities

Additionally, some derivatives of furan and thiazole have been evaluated for their anticancer activities. Specifically, pyridine and thioamide derivatives, synthesized from reactions involving furan components, were tested against various cancer cell lines. Notably, some compounds exhibited high cytotoxicity against the MCF-7 breast cancer cell line, indicating the potential of these derivatives in cancer research and therapy (Zaki et al., 2018).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-10-6-12(18)14-13(7-10)23-16(19-14)20(15(21)9-3-4-9)8-11-2-1-5-22-11/h1-2,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHYKJUBFCTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide

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